An In-depth Technical Guide to (1-Acetylpiperidin-4-yl)methanesulfonyl chloride: Synthesis, Characterization, and Application in Drug Discovery
An In-depth Technical Guide to (1-Acetylpiperidin-4-yl)methanesulfonyl chloride: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry. Combining the privileged piperidine scaffold with a highly reactive sulfonyl chloride functional group, this molecule serves as a versatile building block for the synthesis of novel sulfonamide derivatives. The piperidine moiety is a common feature in numerous FDA-approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The sulfonamide group, a well-established pharmacophore, is present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride, offering field-proven insights for its effective utilization in drug discovery programs.
Core Properties and Molecular Structure
A thorough understanding of the physicochemical properties of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is fundamental to its application in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO₃S | [5] |
| Monoisotopic Mass | 239.0383 Da | [5] |
| SMILES | CC(=O)N1CCC(CC1)CS(=O)(=O)Cl | [5] |
| InChI | InChI=1S/C8H₁₄ClNO₃S/c1-7(11)10-4-2-8(3-5-10)6-14(9,12)13/h8H,2-6H₂,1H₃ | [5] |
| CAS Number | 1249687-64-6 |
The structure features a piperidine ring N-acylated with an acetyl group, which can influence its conformation and basicity. The key reactive center is the electrophilic sulfur atom of the sulfonyl chloride group, making it susceptible to nucleophilic attack.
Proposed Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available (1-acetylpiperidin-4-yl)methanol.
Caption: Proposed two-step synthesis of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride.
Step 1: Thiolation of (1-Acetylpiperidin-4-yl)methanol
The conversion of the starting alcohol to the corresponding thiol can be achieved through several established methods, such as a Mitsunobu reaction with thioacetic acid followed by hydrolysis, or conversion to a tosylate or mesylate followed by displacement with a sulfur nucleophile like sodium hydrosulfide.
Step 2: Oxidative Chlorination of (1-Acetylpiperidin-4-yl)methanethiol
The direct conversion of the thiol to the sulfonyl chloride is a key transformation. Several reagent systems are effective for this oxidative chlorination.
-
N-Chlorosuccinimide (NCS) in Aqueous Acid: This method has been shown to be effective for the oxidation of various thiol derivatives to their corresponding sulfonyl chlorides.[6][9] The reaction proceeds smoothly and offers a more controllable alternative to using gaseous chlorine.[9]
-
Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): This combination serves as a highly reactive reagent system for the direct oxidative chlorination of thiols.[7][10] The reaction is typically rapid, proceeds under mild conditions, and is applicable to a broad range of substrates.[7]
Experimental Protocol: General Procedure for Oxidative Chlorination of a Thiol
This is a generalized protocol based on established methods and should be optimized for the specific substrate.
Caption: General workflow for the synthesis of a sulfonyl chloride from a thiol.
-
Reaction Setup: Dissolve the thiol precursor in a suitable solvent system, such as a mixture of acetonitrile and water.[11] Cool the solution in an ice bath to maintain a low temperature during the exothermic reaction.
-
Reagent Addition: Slowly add the oxidizing and chlorinating agent (e.g., N-chlorosuccinimide or a pre-mixed solution of hydrogen peroxide and thionyl chloride) to the stirred thiol solution. The rate of addition should be controlled to maintain the reaction temperature below a specified limit (e.g., 10-15 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into a suitable organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude sulfonyl chloride can then be purified by flash column chromatography or recrystallization.
Spectroscopic Characterization
The identity and purity of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride can be unequivocally confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method to identify the key functional groups. The spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride and amide moieties.[1][12]
-
S=O Asymmetric Stretch: 1375-1410 cm⁻¹
-
S=O Symmetric Stretch: 1185-1204 cm⁻¹
-
C=O Amide Stretch: ~1640 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: The spectrum would show characteristic signals for the acetyl methyl group (a singlet around 2.1 ppm), the piperidine ring protons (a series of multiplets in the 1.2-4.5 ppm region), and the methylene protons adjacent to the sulfonyl chloride group (a downfield-shifted multiplet).[6]
-
¹³C NMR: The carbon spectrum would display resonances for the acetyl carbonyl, the various carbons of the piperidine ring, the acetyl methyl group, and the methylene carbon attached to the sulfonyl group.[7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Ion Peak (M+): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[12]
-
Fragmentation: Common fragmentation pathways for alkanesulfonyl chlorides include the loss of a chlorine radical followed by the loss of sulfur dioxide (SO₂).[9]
Applications in Drug Discovery: Synthesis of Sulfonamides
The primary utility of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride in drug discovery lies in its role as an electrophile for the synthesis of sulfonamides. It reacts readily with primary and secondary amines in the presence of a base to form the corresponding N-substituted sulfonamides.[3][10]
Caption: General reaction for the synthesis of sulfonamides.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). Add a suitable base (e.g., triethylamine or pyridine) to the solution.
-
Addition of Sulfonyl Chloride: Cool the amine solution in an ice bath and slowly add a solution of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude sulfonamide by column chromatography or recrystallization.
This straightforward and high-yielding reaction allows for the rapid generation of a diverse library of sulfonamide derivatives for structure-activity relationship (SAR) studies. The piperidine and sulfonamide motifs are prevalent in a wide range of biologically active compounds, making this building block particularly valuable for targeting various disease areas.[1][3]
Conclusion
(1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods of oxidative chlorination of the corresponding thiol. The high reactivity of the sulfonyl chloride group enables the efficient synthesis of a wide range of sulfonamide derivatives. The incorporation of the N-acetylpiperidine scaffold provides a foundation for developing novel therapeutic agents with potentially favorable pharmacological profiles. This guide provides the fundamental knowledge and practical insights necessary for researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.
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